molecular formula C30H36N4 B11592635 9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole

9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole

Cat. No.: B11592635
M. Wt: 452.6 g/mol
InChI Key: USVFPHMRRCCBGW-UHFFFAOYSA-N
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Description

9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole is a complex organic compound that features a carbazole core structure. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its inclusion of piperidine and piperazine moieties, which are commonly found in pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the ethyl group at the 9-position through alkylation. The piperidine and piperazine rings are then attached via nucleophilic substitution reactions, often using appropriate halogenated intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine moieties are known to enhance binding affinity and selectivity for these targets. The exact pathways can vary depending on the specific application, but often involve modulation of signal transduction pathways or inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole apart is its unique combination of a carbazole core with both piperidine and piperazine rings. This structure provides a versatile platform for further chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C30H36N4

Molecular Weight

452.6 g/mol

IUPAC Name

9-ethyl-3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]carbazole

InChI

InChI=1S/C30H36N4/c1-2-34-29-11-7-6-10-27(29)28-22-24(12-13-30(28)34)23-31-16-14-26(15-17-31)33-20-18-32(19-21-33)25-8-4-3-5-9-25/h3-13,22,26H,2,14-21,23H2,1H3

InChI Key

USVFPHMRRCCBGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

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